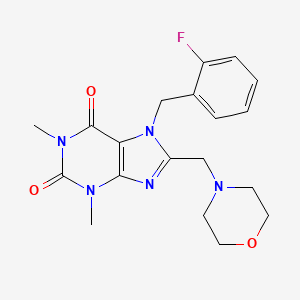

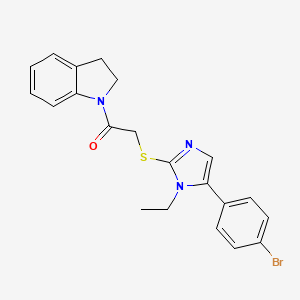

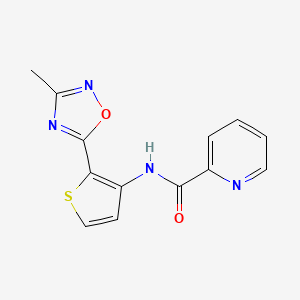

![molecular formula C19H19Cl2N3O2S2 B2558372 2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329627-19-1](/img/structure/B2558372.png)

2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For instance, 3-Chloro-benzo[b]thiophene-2-carboxylic acid may be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, 3-Chloro-benzo[b]thiophene-2-carboxylic acid can react with 2-amino-5-methyl-benzoic acid in the presence of carbonyl diimidazole to form 2-benzo[b]thiophen-2-yl-6-methylbenzo[d][1;3]oxazi-4-one .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Antimycobacterial Applications

The compound 2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, as part of the tetrahydrothieno[2,3-c]pyridine class, has shown promise in antimycobacterial applications. Research by Nallangi et al. (2014) explored derivatives of tetrahydrothieno[2,3-c]pyridine for their efficacy against Mycobacterium tuberculosis. They found that certain derivatives demonstrated significant activity against M. tuberculosis, with some being more potent than existing treatments like Ethambutol and Ciprofloxacin. The study highlights the compound's potential in treating tuberculosis, especially with modifications to enhance its activity and reduce cytotoxicity Nallangi et al., 2014.

Molecular Modification and Synthesis

Further investigation into the molecular structure and synthesis of related compounds provides insights into the scientific applications of this chemical class. A study conducted by Mukhtar et al. (2012) focused on the structural analysis of a closely related compound, revealing specific dihedral angles that contribute to its molecular stability. This research aids in understanding the compound's behavior in biological systems and may guide the design of new derivatives with enhanced properties Mukhtar et al., 2012.

Inhibitory Activity Against Mycobacterium tuberculosis

Samala et al. (2014) designed derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide to inhibit Mycobacterium tuberculosis pantothenate synthetase, identifying compounds with potent inhibitory activity and non-cytotoxic profiles. This suggests the compound's role in developing novel treatments targeting specific bacterial enzymes crucial for tuberculosis pathogenesis Samala et al., 2014.

Antiproliferative Properties

Research on derivatives of thieno[2,3-b]pyridine and furo[2,3-b]pyridine demonstrated antiproliferative activity against a range of cancer cell lines. The study identified compounds with significant activity, particularly against melanoma and breast cancer cell lines, indicating the potential for developing new cancer therapies based on this chemical scaffold Hung et al., 2014.

Synthesis Optimization

Bing-zh (2013) investigated the synthesis conditions of tetrahydrothieno[3,2,c]pyridine hydrochloride, focusing on optimizing reaction conditions to improve yield and purity. This research is critical for scaling up the production of these compounds for further study and potential therapeutic use Bing-zh, 2013.

Orientations Futures

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S2.ClH/c1-2-23-8-7-10-13(9-23)27-19(14(10)17(21)24)22-18(25)16-15(20)11-5-3-4-6-12(11)26-16;/h3-6H,2,7-9H2,1H3,(H2,21,24)(H,22,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLCQRHVJRVJBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C4=CC=CC=C4S3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

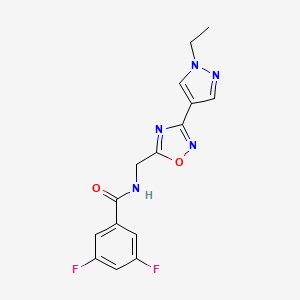

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2558297.png)

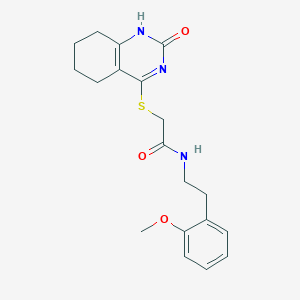

![5-((2-Bromophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2558301.png)

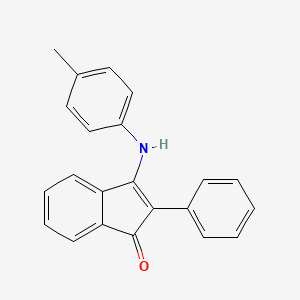

![3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B2558303.png)

![N-[4-(3-phenyl-1-adamantyl)phenyl]thiophene-2-carboxamide](/img/structure/B2558304.png)

![3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid](/img/structure/B2558306.png)